methyl 3-(2-chloro-6-fluorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Typically, this information would be found in the scientific literature .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present in the molecule. For example, the fluorophenyl group might be reactive towards nucleophilic substitution, while the ethoxycarbonyl group might be susceptible to hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, can be predicted based on its structure and the properties of similar compounds .Scientific Research Applications
Synthesis of Complex Molecules
- This compound plays a significant role in the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. Such compounds have significant implications in organic chemistry and materials science for their unique properties (Budzisz, Małecka, & Nawrot, 2004).
Corrosion Inhibition
- Derivatives of this compound, like pyranopyrazole derivatives, have been studied for their corrosion inhibition performance on mild steel in acidic solutions. This has practical applications in industrial settings where corrosion prevention is critical (Yadav, Gope, Kumari, & Yadav, 2016).
Development of Antimicrobial Agents
- Some derivatives have shown potential as antimicrobial agents. For instance, certain triazolyl pyrazole derivatives exhibit broad-spectrum antimicrobial activities, which could be significant in developing new antibiotics or disinfectants (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Material Science and Photophysical Properties
- This compound is also significant in the synthesis and structural characterization of materials with unique properties, such as isostructural thiazoles, which can have applications in material science and photophysics (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Synergy with Antitumor Drugs
- In pharmacology, certain derivatives containing isoxazole and isothiazole moieties have been synthesized and shown a synergistic effect with first-line antitumor drugs. This indicates potential applications in chemotherapy and cancer treatment (Kletskov, Potkin, Kolesnik, Petkevich, Kvachonak, Dosina, Loiko, Larchenko, Pashkevich, & Kulchitsky, 2018).
Optical Nonlinearity and Potential NLO Materials
- N-substituted derivatives have been studied for their optical nonlinearity, indicating potential applications in optical limiting devices and materials for photonic technologies (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-5-[3-ethoxycarbonyl-1-(4-fluorophenyl)pyrazol-4-yl]-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF2N3O5/c1-3-33-23(31)19-14(11-29(27-19)13-9-7-12(25)8-10-13)21-18(22(30)32-2)20(28-34-21)17-15(24)5-4-6-16(17)26/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYZYQWNTFSWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C(=O)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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